Spiramycin
Overview
Description
Spiramycin is a 16-membered macrolide antibiotic synthesized by Streptomyces ambofaciens, primarily used in human medicine. It consists of a polyketide lactone ring, known as platenolide, to which three deoxyhexoses (mycaminose, forosamine, and mycarose) are attached. These sugars are crucial for the antibiotic's activity against bacteria. The biosynthetic gene cluster for spiramycin has been extensively studied, revealing the involvement of several glycosyltransferases and auxiliary proteins in its synthesis (Nguyen et al., 2010).
Synthesis Analysis
Spiramycin synthesis involves complex biosynthetic pathways. Key steps include the formation of the lactone ring by a type I polyketide synthase and the successive attachment of three sugars to the macrolide core. The glycosylation process is mediated by specific glycosyltransferases, each responsible for adding a distinct sugar to the macrolide. Two auxiliary proteins were identified as essential for efficient glycosylation, indicating their role in facilitating the transferase activities (Nguyen et al., 2010).
Molecular Structure Analysis
The molecular structure of spiramycin comprises a macrolide core with attached sugars that enhance its antibiotic efficacy. The organization of the spiramycin biosynthetic gene cluster reflects its complex molecular architecture, involving over 85 kb of contiguous DNA and multiple genes coding for the synthase, regulatory elements, and proteins involved in sugar biosynthesis and attachment (Karray et al., 2007).
Chemical Reactions and Properties
The chemical properties of spiramycin are influenced by its macrolide structure and the specific glycosylation pattern. Glycosylation not only enhances the molecule's solubility but also its interaction with bacterial ribosomes, which is crucial for its antibacterial activity. The sequence and specificity of sugar attachment are critical for the antibiotic's function, underscoring the importance of the involved glycosyltransferases and auxiliary proteins (Nguyen et al., 2010).
Physical Properties Analysis
Spiramycin's physical properties, such as solubility and stability, are significantly affected by its glycosylation. The attached sugars contribute to the molecule's overall hydrophilicity, which is essential for its absorption and distribution within the human body. Understanding these properties is crucial for optimizing the antibiotic's formulation and therapeutic effectiveness.
Chemical Properties Analysis
The antibiotic mechanism of spiramycin involves binding to the bacterial ribosome, inhibiting protein synthesis. The specific interactions between spiramycin and ribosomal RNA highlight the importance of its molecular structure for antibacterial activity. The macrolide ring and attached sugars play crucial roles in binding affinity and specificity, making the study of spiramycin's chemical properties fundamental to understanding its mechanism of action (Ahmed, 1968).
Scientific Research Applications
Inhibition of Biofilm Formation and Virulence in Pseudomonas aeruginosa : Spiramycin inhibits biofilm formation, pigment production, and phenotypic differentiation in Pseudomonas aeruginosa, suggesting its potential in treating chronic and biofilm-mediated infections (Calcagnile & Alifano, 2022).
Anti-Inflammatory Effects : It can attenuate the activation of macrophages, indicating potential as a topical anti-inflammatory agent (Kang, Kang, & Hyun, 2022).
Dental Plaque Control : Spiramycin significantly decreases dental plaque parameters and reduces the number of Streptococcus mutans and S. sanguis (Rozanis et al., 1979).
Genital Tract Infections : After intravenous administration in ewes, spiramycin rapidly enters genital-tract secretions, suggesting its use in treating post-partum uterine infections (Cester et al., 1990).
Treatment of Cryptosporidial Diarrhea : It's effective in alleviating cryptosporidial diarrhea in some immunocompromised patients and may lead to the eradication of cryptosporidial oocysts (Moskovitz, Stanton, & Kusmierek, 1988).
Helicobacter pylori Infection : Spiramycin exhibits good anti-H. pylori activity and is acid-stable, making it a candidate for treating Helicobacter pylori-associated peptic ulcer disease (Berstad et al., 1995).
Legionnaires' Disease : It has shown efficacy in treating severe Legionnaires' disease, with a significant cure rate in patients (Mayaud et al., 1988).
Environmental Degradation : Spiramycin degrades rapidly in aquatic systems, transforming into various organic compounds, which could potentially form toxic products (Calza, Marchisio, Medana, & Baiocchi, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOXUHEUCPTEW-CEUOBAOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023594 | |
Record name | Spiramycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Soluble in most organic solvents | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spiramycin I | |
Color/Form |
Amorphous | |
CAS RN |
24916-50-5, 8025-81-8 | |
Record name | Spiramycin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24916-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demycarosylturimycin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiramycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiramycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIRAMYCIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033ECH6IFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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